molecular formula C11H10N2O B3355354 (1H-Imidazol-2-yl)(3-methylphenyl)methanone CAS No. 62457-92-5

(1H-Imidazol-2-yl)(3-methylphenyl)methanone

Cat. No.: B3355354
CAS No.: 62457-92-5
M. Wt: 186.21 g/mol
InChI Key: ROZWDZKHGNRIIQ-UHFFFAOYSA-N
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Description

(1H-Imidazol-2-yl)(3-methylphenyl)methanone: is a compound that features an imidazole ring attached to a 3-methylphenyl group via a methanone linkage Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts significant chemical and biological properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Imidazol-2-yl)(3-methylphenyl)methanone typically involves the condensation of an aromatic aldehyde with an imidazole derivative. One common method includes the reaction of 3-methylbenzaldehyde with imidazole in the presence of a suitable catalyst and solvent. The reaction conditions often involve heating under reflux with a dehydrating agent to facilitate the formation of the methanone linkage .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts like palladium on carbon (Pd/C) or other transition metals may be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions, where various substituents can be introduced at the nitrogen or carbon atoms.

Common Reagents and Conditions

Major Products

    Oxidation: 3-methylbenzoic acid or 3-methylbenzaldehyde.

    Reduction: (1H-Imidazol-2-yl)(3-methylphenyl)methanol.

    Substitution: Various halogenated or alkylated derivatives depending on the substituents introduced.

Scientific Research Applications

(1H-Imidazol-2-yl)(3-methylphenyl)methanone: has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of (1H-Imidazol-2-yl)(3-methylphenyl)methanone is primarily attributed to the imidazole ring. This ring can interact with various biological targets, including enzymes and receptors. The nitrogen atoms in the imidazole ring can form coordination bonds with metal ions, inhibiting enzyme activity. Additionally, the compound can disrupt microbial cell membranes, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • (1H-Imidazol-2-yl)(phenyl)methanone
  • (1H-Imidazol-2-yl)(4-methylphenyl)methanone
  • (1H-Imidazol-2-yl)(2-methylphenyl)methanone

Uniqueness

Properties

IUPAC Name

1H-imidazol-2-yl-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8-3-2-4-9(7-8)10(14)11-12-5-6-13-11/h2-7H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZWDZKHGNRIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60489216
Record name (1H-Imidazol-2-yl)(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60489216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62457-92-5
Record name (1H-Imidazol-2-yl)(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60489216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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